An In-depth Technical Guide to Bis(N-pantothenylamidoethyl) disulfide (D-Pantethine)
An In-depth Technical Guide to Bis(N-pantothenylamidoethyl) disulfide (D-Pantethine)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(N-pantothenylamidoethyl) disulfide, more commonly known as D-Pantethine, is the stable disulfide dimer of pantetheine. As a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), it holds a significant position in cellular metabolism.[1] This guide provides a comprehensive technical overview of D-Pantethine, including its chemical structure, physicochemical properties, synthesis, and established analytical methodologies. It further delves into its multifaceted mechanism of action, particularly in lipid metabolism, and summarizes key findings from preclinical and clinical investigations into its therapeutic potential for dyslipidemia. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of metabolic modulators.
Introduction: The Metabolic Significance of a Vitamin B5 Derivative
Pantethine is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) through the addition of cysteamine.[1][2] Structurally, it is comprised of two pantetheine molecules linked by a disulfide bridge.[1] While pantothenic acid itself is a well-known B-vitamin, pantethine is considered a more metabolically active form as it is structurally closer to Coenzyme A, a vital cofactor in over 70 enzymatic pathways.[3] These pathways are central to the metabolism of carbohydrates, lipids, and amino acids.[2] The primary therapeutic interest in pantethine lies in its application as a dietary supplement for the management of hyperlipidemia, specifically for lowering elevated blood cholesterol and triglycerides.[1][4]
Chemical Structure and Physicochemical Properties
Bis(N-pantothenylamidoethyl) disulfide is a chiral molecule, with the D-isomer being the biologically active form, commonly referred to as D-Pantethine.
dot
Caption: Chemical Structure of D-Pantethine.
Table 1: Physicochemical Properties of D-Pantethine
| Property | Value | Source(s) |
| IUPAC Name | (2R,2′R)-N,N′-(3,12-Dioxo-7,8-dithia-4,11-diazatetradecane-1,14-diyl)bis(2,4-dihydroxy-3,3-dimethylbutanamide) | [1] |
| Synonyms | Bis(N-pantothenylamidoethyl) disulfide, D-Pantethine, Pantethin, LBF factor | |
| CAS Number | 16816-67-4 | [1] |
| Molecular Formula | C22H42N4O8S2 | [5] |
| Molecular Weight | 554.72 g/mol | [5] |
| Physical Form | Solid or viscous oil/syrup | [5] |
| Solubility | Water: 100 mg/mL; Methanol: Slightly soluble; DMSO: Insoluble | [6] |
| Storage | 2-8°C, Hygroscopic | [6] |
| Predicted pKa | 12.71 ± 0.20 | N/A |
| Predicted Boiling Point | 987.2 ± 65.0 °C | N/A |
| Optical Rotation | D27 +13.5° (c = 3.75 in water) | N/A |
Synthesis and Manufacturing
The synthesis of D-Pantethine can be achieved from D-pantothenic acid. A general manufacturing process involves the conversion of methyl d-pantothenate to pantothenyl hydrazide. This intermediate is then reacted with bis(β-aminoethyl)disulfide dihydrochloride under controlled pH conditions to yield D-Pantethine as a viscous oil.
Illustrative Synthesis Pathway:
dot
Caption: Simplified Synthesis Pathway of D-Pantethine.
Mechanism of Action and Pharmacokinetics
The biological effects of D-Pantethine are intrinsically linked to its role as a precursor to Coenzyme A (CoA).
Pharmacokinetics: Upon oral administration, D-Pantethine is rapidly hydrolyzed by the enzyme pantetheinase, which is highly active in the small intestinal mucosa and plasma, into its constituent molecules: pantothenic acid and cysteamine.[7] Consequently, intact pantethine is often undetectable in plasma following oral ingestion.[7] The resulting pantothenic acid is then absorbed and utilized by the body for CoA synthesis. Peak plasma concentrations of pantothenate occur approximately 2.5 hours after administration of pantethine.[7]
Molecular Mechanism of Action: The primary mechanism by which pantethine exerts its lipid-lowering effects is through the elevation of intracellular CoA levels.[2][8] CoA is a critical cofactor in fatty acid metabolism. The proposed mechanisms include:
-
Inhibition of Cholesterol Synthesis: Pantethine, likely through its metabolic products, has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2]
-
Inhibition of Fatty Acid Synthesis: It also influences the activity of acetyl-CoA carboxylase, a key enzyme in the synthesis of fatty acids.[2] By inhibiting this enzyme, pantethine reduces the production of triglycerides.[2]
-
Enhancement of Fatty Acid Oxidation: Increased levels of CoA facilitate the transport of fatty acids into the mitochondria for β-oxidation, thereby promoting the catabolism of fats for energy.[3]
dot
Caption: Metabolic Fate and Mechanism of Action of D-Pantethine.
Analytical Methodologies
The quality control and quantification of D-Pantethine and its metabolites are crucial for research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Protocol: HPLC-UV Analysis of Pantothenic Acid (Pantethine Metabolite)
This protocol is adapted for the analysis of pantothenic acid, the primary metabolite of pantethine, and is relevant for pharmacokinetic studies and quality control of supplements.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 300 mm x 3.9 mm I.D., 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, 0.01 M, adjusted to pH 3.5 with phosphoric acid) and an organic solvent like acetonitrile. The specific ratio may vary, for instance, 67:33 (v/v) buffer to acetonitrile for isocratic elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Samples (e.g., raw material, supplement tablets) are extracted with a suitable buffer, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter prior to injection.
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Preclinical and Clinical Evidence
The primary therapeutic application of D-Pantethine investigated in clinical trials is the management of dyslipidemia.
Summary of Clinical Trial Results in Dyslipidemia:
A systematic review of 28 clinical trials, encompassing 646 subjects with hyperlipidemia, has provided substantial evidence for the efficacy of pantethine.[9] The median dosage used in these trials was 900 mg/day, typically administered as 300 mg three times daily.[9]
Table 2: Average Percentage Change in Blood Lipids with Pantethine Supplementation (from baseline)
| Parameter | Month 1 | Month 2 | Month 3 | Month 4 |
| Total Cholesterol | -8.7% | -11.6% | -12.6% | -15.1% |
| LDL Cholesterol | -10.4% | -15.2% | -17.7% | -20.1% |
| Triglycerides | -14.2% | -15.8% | -23.7% | -32.9% |
| HDL Cholesterol | +6.1% | +7.8% | +10.7% | +8.4% |
| Data derived from McRae MP, Nutr Res. 2005;25:319-333.[9] | ||||
| Not a statistically significant change in this particular analysis. |
In a triple-blind, placebo-controlled study involving subjects with low-to-moderate cardiovascular risk, pantethine supplementation (600-900 mg/day) for 16 weeks resulted in a significant 11% decrease in LDL cholesterol from baseline, compared to a 3% increase in the placebo group.[8][10]
Safety and Tolerability: Across numerous studies, D-Pantethine has been shown to be well-tolerated.[6][9] The most commonly reported side effects are mild gastrointestinal complaints.[9] Long-term studies of up to one year have not revealed significant adverse effects.[6]
Conclusion and Future Directions
Bis(N-pantothenylamidoethyl) disulfide (D-Pantethine) is a well-characterized derivative of vitamin B5 with a clear role in cellular metabolism as a direct precursor to Coenzyme A. Its mechanism of action in modulating lipid metabolism is supported by a growing body of evidence, leading to its established use as a nutraceutical for improving blood lipid profiles. For drug development professionals, its excellent safety profile and oral bioavailability make it an attractive candidate for further investigation, potentially as an adjunct therapy for dyslipidemia or in other metabolic disorders where CoA metabolism is implicated. Future research should focus on elucidating the full spectrum of its metabolic effects, exploring synergistic combinations with other lipid-lowering agents, and developing optimized formulations to enhance its therapeutic efficacy.
References
-
Pantethine promotes healthy lipid and cholesterol metabolism, study shows. (n.d.). Retrieved from [Link]
-
Arsenio, L., Bodria, P., Magnati, G., Strata, A., & Trovato, R. (1986). Effectiveness of long-term treatment with pantethine in patients with dyslipidemia. Clinical Therapeutics, 8(5), 537–545. Retrieved from [Link]
-
Evans, M., Rumberger, J. A., Azumano, I., Soni, M. G., & Soni, M. (2014). Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Nutrition Research, 34(2), 1-8. Retrieved from [Link]
-
Pantethine - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]
-
What is the mechanism of Pantethine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Study Finds Pantethine Supplementation Lowers Cholesterol. (n.d.). Retrieved from [Link]
-
Di Meo, A., Margarucci, L., Galmozzi, A., et al. (2024). Coenzyme A fueling with pantethine limits autoreactive T cell pathogenicity in experimental neuroinflammation. Journal of Neuroinflammation, 21(1), 273. Retrieved from [Link]
-
Kelly, G. S. (1997). Pantethine: A Review of its Biochemistry and Therapeutic Applications. Alternative Medicine Review, 2(5), 365-377. Retrieved from [Link]
-
Wittwer, C. T., Gahl, W. A., Butler, J. D., Zoon, K. C., & Thoene, J. G. (1985). Metabolism of pantethine in cystinosis. The Journal of clinical investigation, 76(4), 1665–1672. Retrieved from [Link]
-
Wittwer, C. T., Gahl, W. A., Butler, J. D., Zoon, K. C., & Thoene, J. G. (1985). Metabolism of pantethine in cystinosis. The Journal of clinical investigation, 76(4), 1665–1672. Retrieved from [Link]
-
Pantethine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wittle, E. L., Moore, J. A., Stipek, R. W., Peterson, F. E., McGlohon, V. M., Bird, O. D., Brown, G. M., & Snell, E. E. (1951). The Synthesis of Pantetheine—Pantethine. Journal of the American Chemical Society, 73(12), 5522-5525. Retrieved from [Link]
-
Walton, E., Wilson, A. N., Holly, F. W., & Folkers, K. (1952). Synthesis of Pantetheine and S-Acetylpantetheine. Journal of the American Chemical Society, 74(19), 4729-4731. Retrieved from [Link]
-
Pantethine. (n.d.). PubChem. Retrieved from [Link]
-
CHARLES UNIVERSITY IN PRAGUE. (n.d.). Retrieved from [Link]
-
Pantethine | C22H42N4O8S2 | CID 452306. (n.d.). PubChem. Retrieved from [Link]
-
Shibata, K., Fukuwatari, T., & Sano, M. (2013). D-pantethine has vitamin activity equivalent to D-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats. Journal of nutritional science and vitaminology, 59(2), 93–99. Retrieved from [Link]
-
Bucchini, A., & Pellegrino, R. M. (2014). HPLC determination of pantothenic acid in royal jelly. Analytical Methods, 6(18), 7122-7127. Retrieved from [Link]
Sources
- 1. Pantethine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pantethine? [synapse.patsnap.com]
- 3. altmedrev.com [altmedrev.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pantethine | C22H42N4O8S2 | CID 452306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effectiveness of long-term treatment with pantethine in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of pantethine in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enduranceresearch.com [enduranceresearch.com]
- 10. supplysidesj.com [supplysidesj.com]
